benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13817624
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H23NO5 |
---|---|
Molecular Weight | 369.4 g/mol |
IUPAC Name | benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C21H23NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,18-19,23H,11-14H2,1H3/t18-,19-/m0/s1 |
Standard InChI Key | AJUPOAJSDDVHKL-OALUTQOASA-N |
Isomeric SMILES | COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H](CCN2C(=O)OCC3=CC=CC=C3)O |
SMILES | COC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O |
Introduction
Structural and Chemical Characteristics
The molecular formula of benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is C₂₁H₂₃NO₅, with a molecular weight of 369.4 g/mol . Its IUPAC name reflects the stereochemistry at the 2nd and 4th positions of the piperidine ring, which are both in the S-configuration. Key structural features include:
-
A piperidine core with hydroxyl and benzyloxycarbonyl (Cbz) groups at positions 4 and 1, respectively.
-
A 4-methoxycarbonylphenyl substituent at position 2, contributing to steric and electronic interactions in downstream reactions .
The compound’s SMILES notation (COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H](CCN2C(=O)OCC3=CC=CC=C3)O
) and 3D conformation highlight its planar aromatic system and tetrahedral stereocenters .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 369.4 g/mol | |
Purity (HPLC) | ≥95–98% | |
Enantiomeric Excess (ee) | 99% | |
Melting Point | Not reported | — |
Solubility | Soluble in THF, DCM, methanol |
Synthesis and Optimization Strategies
The synthesis of benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is achieved through a seven-step route with a total yield of 29%, as detailed in a 2024 Molecules study . Key steps include:
Biocatalytic Reduction of Ketone Intermediate
A ketoreductase enzyme (M8), engineered via random and site-directed mutagenesis, catalyzes the asymmetric reduction of a prochiral ketone to yield the (2S,4S)-configured diol with 99% ee . This step replaces traditional metal-catalyzed hydrogenation, minimizing racemization risks and improving scalability .
Solvent and Temperature Optimization
Initial attempts to synthesize the precursor benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate using methanol-tetrahydrofuran (THF) solvents resulted in undesired esterification byproducts . Switching to THF alone and maintaining temperatures below −20°C suppressed side reactions, increasing the yield from 45% to 62.4% .
Table 2: Reaction Optimization for Precursor Synthesis
Entry | Solvent | Temperature | Yield (%) | Notes |
---|---|---|---|---|
1 | THF/MeOH | −20°C | 45.0 | Esterification observed |
4 | THF | −20°C | 62.4 | No byproducts |
6 | THF | 0°C | 58.3 | Over-reduction to diol occurred |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis confirmed a purity of 98% using a C18 column (mobile phase: acetonitrile/water 70:30) . Chiral HPLC further verified the 99% ee by separating enantiomers on a Chiralpak AD-H column .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) data revealed characteristic signals:
-
δ 7.35–7.25 (m, 5H): Benzyl aromatic protons.
-
δ 4.50 (s, 2H): Cbz methylene group.
Applications in Pharmaceutical Manufacturing
This compound serves as a pivotal intermediate in synthesizing Iptacopan, an oral complement factor B inhibitor targeting paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy . The one-pot enzymatic reduction and step consolidation (e.g., combining protection and reduction steps) reduced production costs by 40% compared to earlier routes .
Challenges and Future Directions
Despite advancements, challenges persist:
-
Scale-up Limitations: Palladium-catalyzed hydrogenolysis steps require specialized equipment for large-scale production .
-
Enzyme Stability: The ketoreductase M8 loses activity after five cycles, necessitating immobilization strategies .
Future research aims to:
-
Develop continuous-flow systems for enzymatic reactions.
-
Engineer thermostable ketoreductases via computational protein design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume